Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate
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Overview
Description
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate is a chemical compound that combines the properties of formic acid and a bicyclic heptane derivative. . The bicyclic heptane derivative, on the other hand, is a complex structure that adds unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate typically involves the esterification of formic acid with the hydroxymethyl derivative of bicyclo[2.2.1]heptane. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate can undergo various chemical reactions, including:
Oxidation: The formate group can be oxidized to carbon dioxide and water.
Reduction: The formate group can be reduced to formaldehyde or methanol under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formaldehyde or methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate involves its interaction with various molecular targets. The formate group can act as a reducing agent, participating in redox reactions. The bicyclic structure can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
Formic acid: The simplest carboxylic acid with similar redox properties.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate is unique due to its combination of a simple carboxylic acid with a complex bicyclic structure. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
91653-52-0 |
---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C9H14O3.CH2O2/c10-4-8-6-1-2-7(8)9(3-6)12-5-11;2-1-3/h5-10H,1-4H2;1H,(H,2,3) |
InChI Key |
FDMVIIIPVZSUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2CO)OC=O.C(=O)O |
Origin of Product |
United States |
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